7-{[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one
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Overview
Description
7-{[(5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodiazole moiety, which is known for its diverse biological activities, and a benzofuranone structure, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole ring through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. The benzofuranone structure can be synthesized via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
7-{[(5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzodiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-{[(5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has shown potential in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-{[(5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety can bind to the active site of enzymes, inhibiting their activity, while the benzofuranone structure can interact with cellular pathways to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
(5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)METHANAMINE DIHYDROCHLORIDE: Shares the benzodiazole structure but lacks the benzofuranone moiety.
BENZIMIDAZOLE DERIVATIVES: Similar biological activities but different structural features.
INDOLE DERIVATIVES: Exhibit similar therapeutic potential but differ in their core structure .
Uniqueness
7-{[(5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its combination of benzodiazole and benzofuranone structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H22N2O7S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
7-[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-4,5,6-trimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C21H22N2O7S/c1-25-14-6-12-13(7-15(14)26-2)23-21(22-12)31-9-11-16-10(8-30-20(16)24)17(27-3)19(29-5)18(11)28-4/h6-7H,8-9H2,1-5H3,(H,22,23) |
InChI Key |
AHUZWRBJMOVWPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=N2)SCC3=C(C(=C(C4=C3C(=O)OC4)OC)OC)OC)OC |
Origin of Product |
United States |
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